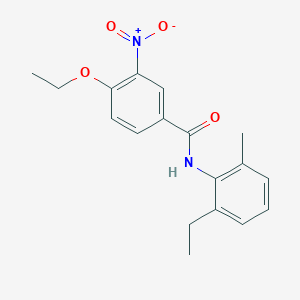
N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as EPM, is a chemical compound that has been widely studied in scientific research. EPM belongs to the class of sulfonamide compounds, which have been used in the pharmaceutical industry for their antibacterial and antifungal properties. However, EPM has been found to have unique properties that make it a promising compound for various scientific applications.
作用機序
The mechanism of action of N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been found to protect neurons from damage and improve cognitive function. In addition, N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have anti-tumor effects and inhibit the growth of cancer cells.
実験室実験の利点と制限
N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is also soluble in a variety of solvents, which allows for flexibility in experimental design. However, N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has some limitations in lab experiments. It has low bioavailability and can be difficult to administer in vivo. In addition, N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of research is the development of N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide derivatives that have improved pharmacological properties. Another area of research is the investigation of N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide's potential use in the treatment of neurodegenerative diseases. Finally, the study of N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide's mechanism of action and its effects on various signaling pathways in the body is an important area of future research.
In conclusion, N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its unique properties and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand the potential of N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide and its derivatives for various applications in the pharmaceutical industry.
合成法
The synthesis of N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 4-ethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to achieve high yields and purity of N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide.
科学的研究の応用
N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-13-5-7-14(8-6-13)17-21(18,19)15-9-10-16(20-3)12(2)11-15/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHITQZZJPLVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-methoxy-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)



![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)